3-Methylpiperidine-3-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

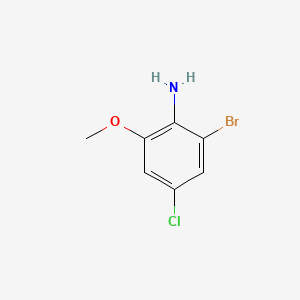

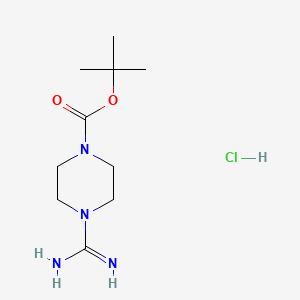

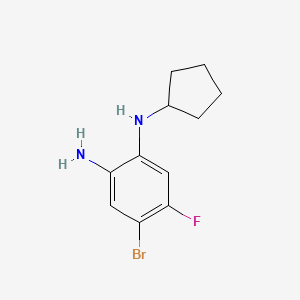

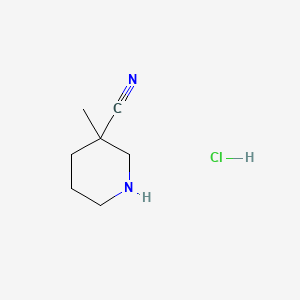

3-Methylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1205749-97-8 . It has a molecular weight of 160.65 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-3-piperidinecarbonitrile hydrochloride . The InChI code is 1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Pharmacology

3-Methylpiperidine-3-carbonitrile hydrochloride: is a compound that has significant implications in pharmacology due to its piperidine structure. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial in the synthesis of drugs and play a significant role in the pharmaceutical industry. This compound, with its piperidine core, can be used to synthesize various biologically active molecules, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In the realm of organic synthesis, 3-Methylpiperidine-3-carbonitrile hydrochloride serves as a valuable building block. It is involved in intra- and intermolecular reactions that lead to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are fundamental for creating compounds with potential pharmacological activities.

Medicinal Chemistry

The role of 3-Methylpiperidine-3-carbonitrile hydrochloride in medicinal chemistry is profound. Piperidine nuclei are pivotal in the production of drugs, showing essential pharmacophoric features. They are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Industrial Uses

Industrially, 3-Methylpiperidine-3-carbonitrile hydrochloride is used in the synthesis of impurities, bulk custom synthesis, and procurement of chemical substances. It is a compound of interest for companies specializing in the manufacturing of fine chemicals and pharmaceutical intermediates .

Environmental Research

Environmental research applications of 3-Methylpiperidine-3-carbonitrile hydrochloride include its use in the study of chemical safety and the impact of chemical substances on the environment. It is important for developing methods to mitigate the effects of hazardous chemicals and for ensuring the safe handling and disposal of chemical waste .

Safety And Hazards

The compound has been classified under the GHS07 category . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-methylpiperidine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURFPBGAFCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857180 |

Source

|

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidine-3-carbonitrile hydrochloride | |

CAS RN |

1205749-97-8 |

Source

|

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.